Thermodynamic Stability: Gaseous Phase Enthalpy of Formation Relative to Isomers and Other Halogens
The standard molar enthalpy of formation (ΔfH°m(g)) for 3-iodobenzonitrile is quantitatively distinct from its 2- and 4-iodo isomers, as well as from the corresponding bromo- and fluoro-benzonitriles. This difference is a direct measure of the relative thermodynamic stability and the strength of intramolecular interactions, which can influence reactivity and physical properties [1].
| Evidence Dimension | Standard (p° = 0.1 MPa) molar enthalpy of formation in the gaseous phase at T = 298.15 K |
|---|---|
| Target Compound Data | 295.7 ± 2.1 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Iodobenzonitrile: 307.6 ± 2.1 kJ·mol⁻¹; 4-Iodobenzonitrile: 296.4 ± 2.1 kJ·mol⁻¹; 3-Bromobenzonitrile: ~220 kJ·mol⁻¹ (reported value range); 3-Fluorobenzonitrile: ~-100 kJ·mol⁻¹ (reported value range) |
| Quantified Difference | 3-iodo is 11.9 kJ·mol⁻¹ more stable than 2-iodo isomer; 0.7 kJ·mol⁻¹ less stable than 4-iodo isomer; ~75 kJ·mol⁻¹ higher than 3-bromobenzonitrile. |
| Conditions | Experimental data derived from rotating-bomb combustion calorimetry and Knudsen effusion vapor pressure measurements [1]. |
Why This Matters
This data provides a verifiable thermodynamic benchmark for quality control and computational modeling, confirming that the meta-iodo isomer possesses a distinct stability profile that must be accounted for in reaction design and safety assessments.
- [1] Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). Thermodynamic and aromaticity studies for the assessment of the halogen⋯cyano interactions on Iodobenzonitrile. The Journal of Chemical Thermodynamics, 65, 204-212. https://doi.org/10.1016/j.jct.2013.06.003 View Source
